4-Piperidinone, 3-hydroxy-, hydrochloride

Description

Significance of Piperidinone Scaffold in Synthetic Organic Chemistry

The piperidinone skeleton is a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group. This structural motif is of considerable interest in synthetic organic chemistry due to its prevalence in a vast array of natural products and pharmacologically active molecules. rsc.orgresearchgate.net Piperidones serve as crucial precursors for the synthesis of the piperidine (B6355638) ring, a structure that is a ubiquitous component in many alkaloids and drug candidates. researchgate.netnih.gov

The versatility of the piperidinone scaffold stems from the reactivity of its functional groups. The ketone at the C-4 position and the secondary amine within the ring allow for a wide range of chemical transformations, including reductive aminations, condensations, and addition reactions. This dual functionality provides a reactive platform for chemists to build molecular complexity and introduce diverse substituents, making piperidones valuable building blocks for larger, more intricate molecules. researchgate.net The ability to readily modify the piperidinone core has led to its use in the synthesis of compounds with a wide spectrum of biological activities. rsc.orgresearchgate.net

The significance of the piperidinone scaffold is underscored by its presence in numerous classes of pharmaceuticals. nih.gov For instance, 4-piperidones are key intermediates in the synthesis of complex molecules like fentanyl and its analogues. dtic.mil The development of efficient synthetic methods for creating substituted piperidones is an ongoing area of research, driven by the constant demand for new therapeutic agents and functional materials. nih.gov

| Feature | Description | Significance |

|---|---|---|

| Structural Motif | Six-membered heterocyclic ring with a nitrogen atom and a ketone group. | Core component of many natural products and pharmaceuticals. rsc.orgresearchgate.net |

| Reactivity | Contains a reactive ketone and a secondary amine. | Allows for diverse chemical modifications like N-alkylation, N-acylation, and reactions at the carbonyl group. |

| Synthetic Intermediate | Serves as a precursor to the piperidine ring. | Essential for building complex bioactive molecules. researchgate.netnih.gov |

| Applications | Used in the synthesis of analgesics, antipsychotics, and other therapeutic agents. | Highlights its importance in medicinal chemistry. nih.govdtic.mil |

Overview of Hydroxylated Piperidinone Derivatives in Chemical Synthesis

The introduction of a hydroxyl (-OH) group onto the piperidinone scaffold creates hydroxylated piperidinone derivatives, which are valuable intermediates in chemical synthesis. The position and stereochemistry of the hydroxyl group can significantly influence the molecule's properties and reactivity, providing a pathway to a diverse range of complex structures.

The 3-hydroxy-2-piperidinone and 3-hydroxypiperidine (B146073) motifs are found in various natural products and pharmaceutical agents, including anticonvulsant and antithrombotic compounds. nih.gov The presence of the hydroxyl group offers a reactive handle for further functionalization, such as etherification, esterification, or oxidation, allowing for the construction of more complex molecular architectures. For example, substituted 3-piperidones can be reduced to form 3-hydroxy derivatives, which are useful synthetic intermediates. dtic.mil

Hydroxylated piperidinones are key building blocks in the synthesis of biologically active compounds. For instance, they are employed in the preparation of receptor agonists and antagonists, as well as in the development of drugs targeting neurological disorders. ketonepharma.com The synthesis of chiral 4-amino-3-hydroxy piperidine derivatives highlights the importance of controlling the stereochemistry of the hydroxyl and amino groups for pharmaceutical applications. rsc.org Synthetic strategies often involve the reduction of a piperidone or the hydrolysis of a protected precursor to yield the desired hydroxylated piperidine. ketonepharma.com The versatility of these hydroxylated scaffolds continues to make them a focus of research in medicinal and organic chemistry.

Structural Elucidation of 4-Piperidinone, 3-hydroxy-, hydrochloride as a Research Subject

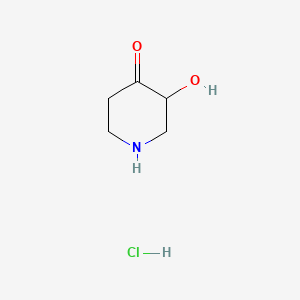

The precise structural characterization of a chemical compound is fundamental to understanding its reactivity and potential applications. For this compound, this involves determining its molecular formula, connectivity, and three-dimensional arrangement in space. The hydrochloride salt form is often used to improve the stability and water solubility of the parent amine.

The parent compound, 3-Hydroxy-4-piperidone, has the chemical formula C5H9NO2. alfa-chemistry.com In its hydrochloride form, the full molecular formula is C5H10ClNO2. The structure consists of a piperidin-4-one ring with a hydroxyl group substituted at the 3-position.

The structural elucidation of such molecules typically relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to determine the connectivity of atoms. For the hydrated form of 4-piperidone (B1582916) hydrochloride (4,4-Piperidinediol hydrochloride), 1H NMR data is available, which helps in confirming the piperidine ring structure. spectrabase.com

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present, such as the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine (or ammonium (B1175870) in the salt form), and the C=O stretch of the ketone.

Mass Spectrometry (MS) : This technique determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. The exact mass of the hydrated hydrochloride form is 153.0556563 g/mol . walshmedicalmedia.com

X-ray Crystallography : When a suitable single crystal can be grown, X-ray crystallography provides the most definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry. While crystal structures for more complex hydroxylated piperidinone derivatives have been reported, confirming features like the chair conformation of the piperidine ring, specific crystallographic data for this compound is not readily available in the reviewed literature. nih.gov

In aqueous solutions, the ketone of 4-piperidone hydrochloride can exist in equilibrium with its hydrate (B1144303) form, 4,4-piperidinediol hydrochloride. caymanchem.com This equilibrium is an important consideration in its structural analysis and reactivity.

| Identifier | 3-Hydroxy-4-piperidone | This compound |

|---|---|---|

| CAS Number | 73603-43-7 alfa-chemistry.com | Not explicitly found, but related to 40064-34-4 (hydrate form) caymanchem.com |

| Molecular Formula | C5H9NO2 alfa-chemistry.com | C5H10ClNO2 |

| Molecular Weight | 115.13 g/mol alfa-chemistry.com | 151.59 g/mol |

| InChIKey | LYOGWMOAEKBTII-UHFFFAOYSA-N alfa-chemistry.com | Data not available |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hydroxypiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-4-1-2-6-3-5(4)8;/h5-6,8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNUXUFHOWWJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Piperidinone, 3 Hydroxy , Hydrochloride and Its Derivatives

Established Synthetic Routes to the Piperidinone Core

The formation of the central 4-piperidone (B1582916) ring is the foundational challenge in synthesizing the target compound and its derivatives. Several classical and modern organic reactions have been adapted and optimized for this purpose.

The Mannich reaction is a powerful and widely utilized method for the one-pot synthesis of 4-piperidones. sciencemadness.org This condensation reaction typically involves an amine or ammonia (B1221849), an aldehyde, and a ketone with at least one active hydrogen. chemrevlett.com In the context of 4-piperidone synthesis, the reaction condenses a primary amine (or ammonium (B1175870) acetate (B1210297) as an ammonia source), two equivalents of an aldehyde, and one equivalent of a ketone. sciencemadness.orgnih.gov

A notable variation is the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine. chemrevlett.com A more direct and common approach, however, uses simpler ketones like ethyl methyl ketone or acetone, various substituted aldehydes, and ammonium acetate in a solvent such as ethanol (B145695) or glacial acetic acid. sciencemadness.orgchemrevlett.comnih.gov The use of glacial acetic acid as a solvent has been reported to facilitate rapid reaction and easy isolation of the product with satisfactory yields. sciencemadness.org The nitro-Mannich (or aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, has also emerged as a versatile tool for creating piperidine-based structures. researchgate.net

The general mechanism involves the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol or enolate of the ketone. A second condensation with another aldehyde equivalent and subsequent intramolecular cyclization and dehydration yields the 4-piperidone ring.

Table 1: Examples of Mannich-type Reactions for 4-Piperidone Synthesis This table is a representative summary of typical reactants and conditions and is not exhaustive.

| Amine Source | Aldehyde | Ketone | Solvent | Typical Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Ammonium Acetate | Substituted Benzaldehydes | Ethyl Methyl Ketone | Ethanol | Not Specified | nih.gov |

| Ammonium Acetate | Various Aldehydes | Various Ketones | Glacial Acetic Acid | 50-80% | sciencemadness.org |

| Primary Amine | Aromatic Aldehydes | Dialkyl α-ketocarboxylate | Not Specified | Not Specified | dtic.mil |

The Dieckmann condensation is a fundamental intramolecular cyclization reaction used to form cyclic β-keto esters, and it represents a cornerstone for the synthesis of 4-piperidones. dtic.milresearchgate.net The standard approach begins with a Michael addition, where a primary amine is reacted with two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate (B77674), to form a diester intermediate. dtic.miltandfonline.com

This resulting aminodiester is then treated with a base (e.g., sodium metal, sodium hydride, sodium methoxide) to generate an enolate, which undergoes intramolecular cyclization to yield a 3-alkoxycarbonyl-4-piperidone. researchgate.nettandfonline.com Subsequent hydrolysis and decarboxylation of this β-keto ester furnishes the desired 4-piperidone. dtic.milresearchgate.net

The Dieckmann condensation is a reversible reaction, and the retro-Dieckmann cleavage can be a competing process. researchgate.nettandfonline.com Therefore, careful control of reaction conditions is essential. This includes using high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization and meticulous temperature control during the work-up to prevent the retro-reaction. researchgate.nettandfonline.com The choice of base and solvent can also significantly influence the reaction yield. tandfonline.com

Table 2: Key Steps and Conditions in Dieckmann Synthesis of 4-Piperidones This table outlines the general sequence and critical parameters for the Dieckmann route.

| Step | Description | Key Reagents/Conditions | Potential Issues | Reference(s) |

|---|---|---|---|---|

| 1. Diester Formation | Michael addition of a primary amine to two equivalents of an acrylate ester. | Primary amine, Methyl/Ethyl acrylate | Quantitative yield is common. | researchgate.nettandfonline.com |

| 2. Cyclization | Base-catalyzed intramolecular condensation of the diester. | Sodium, NaH, NaOMe in Toluene, Benzene | Reversibility (retro-Dieckmann), Dimerization | researchgate.nettandfonline.com |

While building the ring from acyclic precursors is common, transforming existing ring systems offers an alternative pathway. Ring-expansion reactions, in particular, provide a modern approach to piperidinone synthesis. A notable example involves the metal-catalyzed carbonylation of substituted pyrrolidines. acs.org Using catalysts like dicobalt octacarbonyl (Co₂(CO)₈), with or without a ruthenium co-catalyst, pyrrolidines can undergo ring expansion to afford piperidinones with excellent regiochemical control. acs.orgacs.org This method assumes the formation of an azametallacycloheptane intermediate, which then rearranges to the six-membered piperidinone ring. acs.org

Another, though less common, ring expansion strategy involves the reaction of cyclic ketones with alkyl azides, although the reported yields for forming piperidines via this route can be disappointing. dtic.mil Diastereomerically pure azepane (seven-membered ring) derivatives have also been synthesized through a highly stereoselective and regioselective piperidine (B6355638) ring expansion, demonstrating the viability of such transformations in heterocyclic chemistry. rsc.org

Once the 4-piperidone core is established, or by using a suitably functionalized precursor, the 3-hydroxy group must be introduced. Several strategies exist to achieve this transformation.

One direct method is the reduction of a 3-piperidone precursor using agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. dtic.milketonepharma.com An alternative route starts from 3-hydroxypyridine. The pyridine (B92270) is first alkylated to form a pyridinium (B92312) salt, which is subsequently reduced, often with sodium borohydride, to yield a mixture of piperidine isomers, including the desired N-substituted-3-hydroxypiperidine. dtic.milgoogle.com This alcohol can then be oxidized to the target 3-hydroxy-4-piperidone. For instance, an N-Boc-3-hydroxypiperidine can be oxidized using reagents like a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride (a Swern oxidation) to give N-Boc-3-piperidone. google.com

A more advanced approach involves the direct hydroxylation of a piperidinone enolate. An attempted asymmetric hydroxylation of the enolate of 1-(4-methoxybenzyl)piperidin-2-one (B147142) using (+)-camphorsulfonyloxaziridine has been reported, which introduces the hydroxyl group adjacent to the carbonyl, analogous to the desired 3-hydroxy-4-piperidinone structure. nih.gov The final step in preparing the title compound involves forming the hydrochloride salt, which is typically accomplished by treating the purified piperidinone base with hydrochloric acid to enhance water solubility and stability. evitachem.com

Enantioselective and Diastereoselective Synthesis

Creating the 3-hydroxy-4-piperidinone structure generates a new stereocenter at the C3 position. Controlling the absolute stereochemistry at this center is a critical objective in the synthesis of enantiomerically pure pharmaceutical agents.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful and practical method for asymmetric synthesis. williams.edu

In the context of piperidinone synthesis, a chiral auxiliary can be attached to the piperidine nitrogen. Common examples of such auxiliaries include Evans-type oxazolidinones (e.g., 4-benzyl-2-oxazolidinone), pseudoephedrine, or camphorsultam derivatives. wikipedia.org Once the N-acylated piperidinone is formed with the chiral auxiliary, a deprotonation step can generate a chiral enolate. The auxiliary's inherent chirality blocks one face of the enolate, directing an incoming electrophile to the opposite face. wikipedia.org This allows for the diastereoselective alkylation or functionalization at the C3 position. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched substituted piperidinone. williams.edu

While specific examples for the 3-hydroxylation of a 4-piperidone using this exact method are not prevalent, the principle is well-established. For instance, the attempted asymmetric hydroxylation of a piperidin-2-one derivative with a chiral oxaziridine (B8769555) reagent is based on a similar principle of substrate-directing control to achieve stereoselectivity. nih.gov

Table 3: Common Chiral Auxiliaries and Their Role in Asymmetric Synthesis

| Chiral Auxiliary | Typical Attachment | Mechanism of Control | Removability | Reference(s) |

|---|---|---|---|---|

| Evans Oxazolidinones | Acylation to substrate nitrogen. | Forms a chiral enolate; steric hindrance from the auxiliary substituent (e.g., benzyl, isopropyl) blocks one face. | Hydrolytic (e.g., LiOH/H₂O₂) or reductive (e.g., LiBH₄) cleavage. | wikipedia.orgwilliams.edu |

| Pseudoephedrine | Forms a chiral amide with the substrate. | The auxiliary chelates with the metal cation of the enolate, forming a rigid structure that directs alkylation. | Acidic hydrolysis. | wikipedia.org |

Asymmetric Catalysis in Hydroxylated Piperidinone Synthesis

The synthesis of specific enantiomers of hydroxylated piperidinones is a critical challenge, addressed effectively through asymmetric catalysis. This approach utilizes chiral catalysts to direct the formation of one stereoisomer over another, which is fundamental for producing compounds with specific biological activities.

Organocatalysis, particularly using natural amino acids like proline, has emerged as a powerful tool. youtube.com Proline can catalyze reactions such as aldol (B89426) condensations, forming an enamine intermediate with a ketone. youtube.com The inherent chirality of the proline catalyst creates a stereochemically defined transition state, guiding the approach of the electrophile to produce a specific enantiomer of the product. youtube.com This method offers a metal-free, more environmentally benign alternative to traditional metal-based catalysts.

Metal-based catalysts, especially those involving rhodium and palladium, are also pivotal. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines, for example, can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.gov These intermediates are then readily converted to the desired chiral piperidines. nih.gov Similarly, palladium-catalyzed reactions, such as the 1,3-chirality transfer reaction, allow for the cyclization of N-protected ζ-amino allylic alcohols to yield substituted piperidines with high stereoselectivity. nih.gov A study demonstrated a palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones to create highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled fashion. nih.govrsc.org

Table 1: Examples of Asymmetric Catalysis in Piperidine Synthesis

| Catalytic System | Reaction Type | Substrate Type | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Proline | Aldol Reaction | Aldehydes/Ketones | Enantioselective C-C bond formation | youtube.com |

| Rh-Catalyst | Asymmetric Carbometalation | Dihydropyridines | High enantioselectivity for 3-substituted tetrahydropyridines | nih.gov |

| PdCl₂(CH₃CN)₂ | 1,3-Chirality Transfer | N-protected ζ-amino allylic alcohols | High stereoselectivity in piperidine synthesis | nih.gov |

| Pd(TFA)₂ / PPh₃ | Deconstructive Aminolysis | Bridged δ-lactam-γ-lactones | Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides | nih.govrsc.org |

Biocatalytic Reductions for Stereocontrolled Hydroxylation

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations under mild, aqueous conditions. researchgate.net For the synthesis of hydroxylated piperidinones, oxidoreductases and transaminases are particularly valuable for achieving stereocontrol.

A key strategy involves the use of transaminases in a process called dynamic kinetic resolution (DKR). In one concise synthesis, an enzymatic transamination of a 4-piperidone derivative was used to establish two stereogenic centers in a single step, affording the desired product with a diastereomeric ratio greater than 10:1 and over 99% enantiomeric excess (>99% ee). nih.gov Such biocatalytic approaches can significantly shorten synthetic routes. nih.gov

Chemo-enzymatic cascades, which combine traditional chemical synthesis with biocatalysis, provide a powerful and sustainable route to chiral piperidines. nih.gov One such approach uses an amine oxidase/ene imine reductase one-pot cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov Another innovative method combines scalable enzymatic C–H oxidation using engineered hydroxylase enzymes with radical cross-coupling to construct complex, enantiopure piperidines. chemistryviews.org This strategy allows for the direct hydroxylation of piperidine rings at specific positions, followed by further functionalization. chemistryviews.org

The advantages of biocatalysis include high regio- and enantioselectivity, operation under environmentally benign conditions (aqueous medium, mild temperature), and the potential for significant reductions in waste compared to traditional chemical methods. researchgate.netnih.gov

Table 2: Biocatalytic Approaches to Chiral Piperidine Synthesis

| Enzyme/System | Reaction Type | Key Feature | Product | Reference(s) |

|---|---|---|---|---|

| Transaminase | Dynamic Kinetic Resolution | Sets two stereocenters in one step | anti-Amine with >10:1 dr, >99% ee | nih.gov |

| Amine Oxidase / Ene Imine Reductase | One-Pot Cascade | Asymmetric dearomatization of activated pyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |

| Engineered Hydroxylase / Radical Cross-Coupling | Chemo-enzymatic C-H Oxidation | Scalable, enantioselective hydroxylation | Complex 3D piperidine derivatives | chemistryviews.org |

Control of Relative and Absolute Stereochemistry in Piperidine-4-one Systems

Achieving precise control over both the relative (spatial arrangement of substituents relative to each other) and absolute (the specific 3D orientation, or R/S configuration) stereochemistry is paramount in modern synthesis. For piperidine-4-one systems, this is accomplished through a variety of sophisticated methods.

One powerful strategy involves a skeletal remodeling of pre-existing ring systems. For instance, a palladium-catalyzed, site-selective deconstructive aminolysis can transform bridged valerolactam-butyrolactones into highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.govrsc.org This method proceeds with excellent stereocontrol, preserving and transferring the stereochemical information from the starting material to the product. nih.govrsc.org

Another approach utilizes chiral starting materials derived from natural sources. Four distinct synthetic strategies were evaluated for preparing a specific chiral 4-amino-3-hydroxy piperidine, with one successful route exploiting the inherent stereochemistry of 2-deoxy-D-ribose. rsc.org Asymmetric syntheses of trans-3,4-disubstituted 2-piperidinones have been achieved starting from 3-arylglutaric anhydride (B1165640) and a chiral amine, demonstrating substrate-controlled stereoselectivity. capes.gov.br

Catalyst control is also a dominant strategy. Asymmetric hydrogenation using a chiral Rhodium(I) catalyst has been employed to control the stereochemistry of the 4,3-amino alcohol moiety in a piperidine ring. rsc.org Furthermore, organometallic coupling reactions on stereoselectively obtained dehydropiperidinones allow for the introduction of various substituents while maintaining stereochemical integrity. rsc.org These methods provide a modular approach to complex piperidinone derivatives with multiple, well-defined stereocenters. rsc.org

Green Chemistry Approaches in Piperidinone Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of heterocyclic compounds like piperidinones. mdpi.comnih.gov Key areas of focus include the use of sustainable solvents and the design of atom-efficient reactions. nih.gov

Utilization of Deep Eutectic Solvents (DES)

Deep Eutectic Solvents (DES) are a new class of solvents that are gaining significant attention as green and sustainable alternatives to traditional volatile organic solvents. mdpi.com They are typically mixtures of two or more components, such as a hydrogen bond donor and a hydrogen bond acceptor (e.g., choline (B1196258) chloride and urea (B33335) or glucose), which form a eutectic mixture with a melting point lower than the individual components. mdpi.comresearchgate.net DES are advantageous due to their low toxicity, non-volatility, biodegradability, and ease of preparation from renewable sources. mdpi.comnih.gov

Several studies have demonstrated the successful synthesis of piperidin-4-one derivatives using DES as the reaction medium. researchgate.net For example, a DES composed of glucose and urea was used as an inexpensive and effective medium for the synthesis of various 3-methyl- and 3,5-dimethyl-2,6-diphenyl piperidin-4-ones, achieving good yields. researchgate.net Similarly, a DES of glucose and choline chloride has been used to prepare 2,6-diaryl piperidine-4-ones in excellent yields. researchgate.net The use of DES not only replaces hazardous solvents but can also act as a promoter or catalyst for the reaction, enhancing efficiency. rsc.org

Table 3: Synthesis of Piperidin-4-one Derivatives in Deep Eutectic Solvents

| DES Composition | Substrates | Product Type | Yield Range | Reference(s) |

|---|---|---|---|---|

| Glucose-Urea | Benzaldehyde, Ketones, Ammonia | 2,6-Diphenyl & 3,5-dimethyl-2,6-diphenyl piperidin-4-ones | 68-82% | researchgate.net |

| Glucose-Choline Chloride | Benzaldehyde derivatives, Ketones, Ammonia | 2,6-Diaryl piperidin-4-ones | 85-90% | researchgate.net |

| Choline Chloride-Urea | Various | General Heterocycle Synthesis | Varies | mdpi.com |

Atom-Efficient Reaction Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. wordpress.comwikipedia.org Reactions with high atom economy minimize waste at the molecular level. wordpress.com

In the context of piperidinone synthesis, reactions that proceed via addition or cycloaddition pathways are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. wikipedia.orgnih.gov For example, the Diels-Alder reaction is a classic example of a 100% atom-economical reaction where all atoms of the reactants are incorporated into the product. nih.gov

Catalytic hydrogenation is another highly atom-economical process, using a small amount of catalyst to facilitate the addition of hydrogen to a substrate. jocpr.comprimescholars.com Many modern syntheses of piperidines rely on the hydrogenation of substituted pyridine precursors. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids to form piperidinones is an efficient process where phenylsilane (B129415) acts as a key reagent to promote the cyclization and reduction cascade, minimizing waste. nih.gov By designing synthetic routes that prioritize catalytic cycles and addition reactions, chemists can significantly improve the sustainability of piperidinone production. nih.govjocpr.com

Modern Approaches to C-H and C-C Bond Functionalization

The direct functionalization of carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds represents a paradigm shift in organic synthesis, offering more efficient routes to complex molecules by avoiding the need for pre-functionalized starting materials. acs.orgnih.gov These methods are particularly relevant for modifying the piperidine scaffold.

Recent advances have enabled the site-selective functionalization of piperidine rings. Photoredox catalysis using iridium(III) complexes has been developed for the highly diastereoselective α-amino C-H arylation of densely functionalized piperidines. nih.govacs.org This method allows for the direct coupling of the piperidine ring with cyano(hetero)arenes, proceeding with high selectivity for the most stable stereoisomer. nih.govacs.org

Rhodium-catalyzed reactions have also proven effective for site-selective C-H functionalization. Depending on the choice of the chiral dirhodium catalyst and the nitrogen-protecting group on the piperidine, functionalization can be directed to the C-2, C-3, or C-4 positions. nih.govacs.org This catalyst-controlled selectivity provides a powerful tool for creating diverse positional analogues of biologically active molecules from a common precursor. nih.gov

Beyond C-H bonds, strategies for C-C bond cleavage and functionalization offer novel pathways. Sarpong and co-workers have developed a method involving the conversion of piperidines into α-ketoamide derivatives, which can then undergo C-C cleavage and cross-coupling to achieve α-arylation, vinylation, or alkynylation. researchgate.net These modern bond-forming strategies represent a highly atom- and step-economical approach to constructing complex piperidine derivatives. nih.govresearchgate.net

Table 4: Modern C-H Functionalization of Piperidine Derivatives

| Catalytic System | Reaction Type | Position(s) Functionalized | Key Feature | Reference(s) |

|---|---|---|---|---|

| Ir(III) Photoredox Catalyst | α-Amino C-H Arylation | C-2 (α-position) | High diastereoselectivity; epimerization to most stable isomer | nih.govacs.org |

| Chiral Dirhodium Catalysts | C-H Insertion | C-2, C-3, or C-4 | Site-selectivity controlled by catalyst and protecting group | nih.govacs.org |

| Palladium / Phosphine Ligand | C-C Cleavage / Cross-Coupling | α- and/or β-positions | Functionalization via α-ketoamide intermediates | researchgate.net |

Optimization of Reaction Conditions and Yields in Complex Piperidinone Synthesis

The efficient synthesis of complex piperidinone scaffolds, including 4-Piperidinone, 3-hydroxy-, hydrochloride and its derivatives, is critically dependent on the meticulous optimization of reaction conditions. Achieving high yields and purity requires a systematic investigation of various parameters, such as the choice of catalysts, solvents, temperature, and the nature of reagents and protecting groups. Research into the synthesis of these heterocyclic compounds reveals that even minor adjustments to reaction parameters can lead to significant improvements in efficiency and selectivity.

Key areas of optimization in the synthesis of piperidinone derivatives include catalyst selection, solvent effects, and temperature control. For instance, in multi-component reactions, which are often employed to build the piperidinone core, the catalyst can determine the reaction pathway and final yield. Similarly, the solvent can influence reactant solubility, reaction rates, and even the stereochemical outcome.

Detailed research findings highlight the variability in optimal conditions depending on the specific synthetic transformation. In the construction of polycyclic pyridones from 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones, a related structural class, ammonium acetate was found to be a superior bifunctional catalyst compared to acetic acid or other ammonium salts, leading to a 69% yield under reflux conditions. nih.gov

The following data tables, compiled from various studies on piperidinone and related heterocyclic syntheses, illustrate the impact of these variables on reaction outcomes.

Table 1: Effect of Catalyst on the Synthesis of a Polycyclic Pyridone Derivative nih.gov

This table details the optimization of catalyst and temperature for the reaction of a pyridone intermediate with 3-aminopropan-1-ol. Ammonium acetate under reflux conditions provided the highest yield.

| Entry | Catalyst (Equiv.) | Temperature (°C) | Yield (%) |

| 1 | - | 80 | 25 |

| 2 | AcOH (0.1) | 80 | 38 |

| 3 | AcONH₄ (0.1) | 80 | 54 |

| 4 | AcONH₄ (0.1) | Reflux | 69 |

| 5 | NH₄Cl (0.1) | Reflux | 45 |

| 6 | (NH₄)₂SO₄ (0.1) | Reflux | 42 |

Reaction conditions: Pyridone 3b (0.317 mmol), 3-aminopropan-1-ol (0.381 mmol), Toluene:Methanol (1:1, 2 mL), 12 h.

In other synthetic approaches, such as the Strecker-type condensation of 1-benzylpiperidin-4-one, a mixture of dichloromethane (B109758) and acetic acid (CH₂Cl₂/AcOH) was identified as the optimal solvent system. researchgate.net The use of other solvents or acid catalysts like TFA, aqueous HCl, TsOH, and MsOH resulted in lower yields. researchgate.net This highlights the importance of creating a finely tuned reaction environment to favor the desired product formation.

The move towards more environmentally friendly synthetic routes has led to the exploration of novel solvent systems. Deep eutectic solvents (DES), such as those composed of glucose and urea, have proven effective for the synthesis of various piperidin-4-one derivatives. researchgate.net These green solvents can lead to good or even excellent yields, offering a sustainable alternative to volatile organic compounds.

Table 2: Yields of Piperidin-4-one Derivatives Using a Glucose-Urea Deep Eutectic Solvent (DES) researchgate.net

This table shows the yields for a one-pot synthesis of various substituted piperidin-4-ones using an environmentally friendly deep eutectic solvent.

| Compound | Substituents | Yield (%) |

| 4a | 3-methyl-2,6-diphenyl | 82 |

| 4b | 3,5-dimethyl-2,6-diphenyl | 78 |

| 4c | 2,6-diphenyl | 75 |

| 4d | Unsubstituted | 68 |

| 4e | 3,5-dimethyl | 72 |

| 4f | 3-methyl-2,6-di(2-hydroxyphenyl) | 70 |

| 4g | 3,5-dimethyl-2,6-di(2-hydroxyphenyl) | 70 |

Reductive amination is another common strategy in piperidinone synthesis, but it is not without its challenges. Attempts to synthesize fentanyl metabolites revealed that the choice of reducing agent and reaction conditions is crucial to avoid side reactions. For example, using sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) led to the significant formation of an unwanted alcohol byproduct due to the reduction of the ketone starting material. This necessitated a change in strategy and highlighted the need for careful optimization to balance reactivity and selectivity. The synthesis was further complicated by the use of excess aniline (B41778), which required extensive purification steps to remove from the final product.

These findings collectively underscore that there is no single universal set of optimal conditions. The synthesis of complex molecules like this compound and its derivatives requires a case-by-case approach to optimization, where each reaction parameter is carefully considered and adjusted to maximize yield and purity.

Chemical Reactivity and Derivatization Strategies

Functional Group Interconversions on the Piperidinone Ring

Functional group interconversion is a key strategy in organic synthesis that involves converting one functional group into another. vanderbilt.edufiveable.meimperial.ac.uk For 3-hydroxy-4-piperidinone, this primarily involves reactions of the ketone and hydroxyl groups, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Ketone Reactivity (C-4 Position)

The ketone at the C-4 position is a focal point for numerous chemical transformations, serving as an electrophilic center for nucleophilic additions and condensation reactions. evitachem.com

The carbonyl group of 3-hydroxy-4-piperidinone readily undergoes condensation reactions with hydroxylamine (B1172632) and thiosemicarbazide (B42300) derivatives to form the corresponding oximes and thiosemicarbazones.

Oxime Formation : The reaction of 3-hydroxy-4-piperidinone with hydroxylamine (NH₂OH), typically in a weakly acidic medium, yields a 3-hydroxy-4-(hydroxyimino)piperidine derivative. wikipedia.orgbyjus.com This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. researchgate.net Oximes are stable, crystalline compounds and their formation serves as a common method for the characterization and derivatization of ketones. wikipedia.orgscribd.com

Thiosemicarbazone Formation : Similarly, condensation with thiosemicarbazide (NH₂NHC(=S)NH₂) or its substituted analogues produces the corresponding thiosemicarbazone. nih.gov This reaction is generally carried out in an alcoholic solvent and can be catalyzed by a trace amount of acid. juniv.edu Thiosemicarbazones are of significant interest due to their ability to act as ligands and their diverse biological activities. researchgate.netnih.gov

| Reactant | Product Type | General Reaction |

| Hydroxylamine (NH₂OH) | Oxime | Ketone + Hydroxylamine ⇌ Oxime + H₂O |

| Thiosemicarbazide | Thiosemicarbazone | Ketone + Thiosemicarbazide ⇌ Thiosemicarbazone + H₂O |

The reduction of the C-4 ketone to a hydroxyl group is a critical transformation that generates a second stereocenter in the molecule, leading to the formation of 3,4-dihydroxypiperidine diastereomers. The stereochemical outcome of this reduction is highly dependent on the reagents and conditions employed.

Chemical Reduction : Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone to an alcohol. evitachem.comfiveable.me However, achieving high diastereoselectivity with these methods can be challenging. nih.gov The existing hydroxyl group at C-3 directs the incoming hydride, often leading to a mixture of syn and anti diol products. Specific chelation-controlled reductions, such as the Narasaka-Prasad reduction using borane (B79455) reagents, can provide high selectivity for the syn-diol by forming a cyclic intermediate with the β-hydroxyketone. youtube.com Conversely, non-chelating, sterically bulky reducing agents may favor the anti-diol.

Biocatalytic Reduction : The use of carbonyl reductases offers a powerful alternative for achieving high stereoselectivity under mild conditions. nih.gov These enzymes can selectively produce one of the four possible stereoisomers of a 3-substituted-4-hydroxypiperidine. nih.gov For instance, studies on related 3-substituted 4-oxopiperidines have shown that different carbonyl reductases can exhibit distinct stereoselectivities, providing access to specific diastereomers with high enantiomeric excess (>99% ee) and conversion rates. nih.gov

| Reduction Method | Key Features | Typical Outcome |

| Chemical (e.g., NaBH₄) | Non-selective, harsh conditions possible. | Mixture of syn and anti diastereomers. |

| Chelation-Controlled | Uses Lewis acids (e.g., Bu₂BOMe) to form a rigid intermediate. | High selectivity for syn-1,3-diol. youtube.com |

| Biocatalytic (Enzymatic) | High stereoselectivity, mild reaction conditions. | Access to specific single stereoisomers. nih.gov |

Knoevenagel Condensation : This reaction involves the condensation of the C-4 ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid) in the presence of a weak base catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgtue.nl The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, in this case, a 4-alkylidene-piperidin-3-ol derivative. wikipedia.orgrsc.org This strategy is a classic carbon-carbon bond-forming reaction. youtube.com

Schiff-base Formation : The ketone functionality can react with primary amines to form imines, also known as Schiff bases (-C=N-R). semanticscholar.org This condensation is typically reversible and acid-catalyzed. The formation of Schiff bases from 4-piperidone (B1582916) derivatives is a well-established method for creating new analogues. nih.govtandfonline.com The presence of the hydroxyl group at the C-3 position can influence the stability and properties of the resulting Schiff base, potentially through hydrogen bonding. nih.gov

Hydroxyl Group Reactivity (C-3 Position)

The secondary hydroxyl group at the C-3 position is a nucleophilic site that can also engage in a variety of chemical transformations. Its reactivity must often be managed during synthesis through protection and deprotection steps.

To prevent the hydroxyl group from undergoing unwanted reactions during transformations at other sites of the molecule (such as the ketone or the ring nitrogen), it can be temporarily masked with a protecting group. cem.comlibretexts.org

Protection : Common strategies for protecting secondary alcohols like the one at C-3 involve converting it into an ether, ester, or acetal. libretexts.orghighfine.com

Ethers : Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are frequently used due to their ease of installation and removal under mild, specific conditions. harvard.edu Benzyl (Bn) ethers are also common and are stable to a wide range of conditions but can be removed by catalytic hydrogenation. libretexts.org

Esters : The hydroxyl group can be acylated to form esters like acetates (Ac) or benzoates (Bz). This is typically achieved using an acyl chloride or anhydride (B1165640) in the presence of a base. highfine.com

Acetals : Reaction with dihydropyran (DHP) in the presence of an acid catalyst forms a tetrahydropyranyl (THP) acetal, which is stable to basic and nucleophilic reagents. libretexts.org

Deprotection : The choice of protecting group dictates the deprotection method. cem.com

Silyl ethers are typically cleaved using fluoride (B91410) ion sources (e.g., TBAF) or acidic hydrolysis. harvard.edu

Ester groups are readily hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol). highfine.com

Benzyl ethers are removed by hydrogenolysis (H₂/Pd-C). libretexts.org

THP acetals are removed by treatment with aqueous acid. libretexts.org

| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Stability |

| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF), mild acid | Basic, organometallics |

| Benzyl Ether (Bn) | Benzyl bromide, base (e.g., NaH) | Catalytic Hydrogenation (H₂/Pd-C) | Acid, base, redox agents |

| Acetate (B1210297) Ester (Ac) | Acetic anhydride, base (e.g., pyridine) | Base (e.g., K₂CO₃/MeOH), mild acid | Mildly acidic, hydrogenation |

| THP Acetal | Dihydropyran (DHP), acid catalyst | Aqueous acid | Basic, nucleophiles, redox agents |

Oxidation and Reduction Pathways

The ketone and hydroxyl groups of 3-hydroxy-4-piperidinone are susceptible to oxidation and reduction reactions, which can be controlled to produce a range of derivatives.

Oxidation: The secondary alcohol at the C-3 position can be oxidized to a ketone, yielding a 1,3-dicarbonyl compound. This transformation is typically achieved using mild oxidizing agents to avoid over-oxidation or side reactions. For instance, the oxidation of the hydroxyl group in similar piperidine structures can be accomplished with reagents like pyridinium (B92312) chlorochromate (PCC). acs.org In some cases, the use of stronger oxidizing agents or different reaction conditions can lead to the formation of carboxylic acids through ring cleavage. acs.org

Reduction: The ketone at the C-4 position can be reduced to a secondary alcohol, leading to the formation of a diol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent. acs.orgacs.org

Stereodivergent Reduction: Research on 3-substituted 4-piperidinones has demonstrated that the reduction of the C-4 ketone can be directed to yield either cis or trans 3,4-disubstituted piperidines with high diastereoselectivity. acs.orgacs.org

Treatment with L-Selectride typically results in the formation of the cis-3-substituted 4-hydroxypiperidine. acs.org

Conversely, using aluminum-isopropoxydiisobutylalane as the reducing agent favors the formation of the trans product. acs.org

This stereocontrol is crucial for the synthesis of specific stereoisomers of biologically active molecules.

Derivatization via Esterification or Etherification

The hydroxyl group at the C-3 position provides a convenient handle for derivatization through esterification and etherification reactions. These reactions are valuable for modifying the steric and electronic properties of the molecule, which can influence its biological activity and pharmacokinetic profile.

Esterification: Esterification of the 3-hydroxyl group can be achieved by reacting 3-hydroxy-4-piperidinone with an appropriate acyl chloride or carboxylic acid anhydride, often in the presence of a base to neutralize the generated acid. This reaction leads to the formation of an ester linkage at the C-3 position.

Etherification: Etherification involves the reaction of the hydroxyl group with an alkyl halide or another suitable electrophile in the presence of a base. This results in the formation of an ether linkage. For example, the alkylation of 3-hydroxypyridine, a related heterocyclic compound, followed by reduction is a known route to 3-piperidones, highlighting the reactivity of the hydroxyl group towards alkylating agents. dtic.mil

Nitrogen Atom Reactivity (N-1 Position)

The secondary amine in the piperidine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents at the N-1 position.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkylating agents such as alkyl halides or by reductive amination. sciencemadness.org Reductive amination involves the reaction of the piperidinone with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form an N-substituted derivative. sciencemadness.org The choice of solvent and base is critical for the success of N-alkylation reactions. sciencemadness.org

N-Acylation: N-acylation is another common transformation, where an acyl group is introduced onto the nitrogen atom. This is typically accomplished by reacting the piperidinone with an acyl chloride or anhydride in the presence of a base like triethylamine. nih.gov This reaction is widely used to synthesize N-acyl-4-piperidinone derivatives. nih.gov

Formation of N-Substituted Piperidinone Derivatives

The N-alkylation and N-acylation reactions described above lead to the formation of a diverse array of N-substituted piperidinone derivatives. These derivatives are important intermediates in the synthesis of various biologically active compounds. mdpi.comgoogle.com For instance, N-substituted 4-piperidinones are key precursors for the synthesis of potent analgesics and other pharmaceuticals. google.commdpi.com The synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines has been explored for developing selective antagonists at NMDA receptor subtypes. acs.org

α-Carbon Reactivity (C-3 and C-5 Positions)

The carbon atoms adjacent to the carbonyl group (α-carbons at C-3 and C-5) are activated and can participate in various functionalization and substitution reactions.

α-Functionalization and Substitution Reactions

The presence of the carbonyl group at C-4 allows for the deprotonation of the α-hydrogens at C-3 and C-5 by a suitable base, forming an enolate. This enolate is a potent nucleophile and can react with various electrophiles, leading to α-functionalization. youtube.com

Condensation Reactions: The α-carbons can participate in condensation reactions with aldehydes and ketones. For example, N-acryloyl-3,5-bis(ylidene)-4-piperidones are synthesized through an acid-catalyzed condensation of a 4-piperidone with an appropriate aldehyde. nih.gov

Substitution Reactions: The α-positions can be substituted with various groups. While direct α-functionalization of piperidines can be challenging, methods have been developed for this purpose. researchgate.net For instance, the synthesis of 3-substituted 4-piperidinones has been achieved through a one-pot tandem oxidation-cyclization-oxidation process starting from unsaturated alcohols. acs.org

Enolization and Tautomerism in Reaction Mechanisms

The chemical behavior of 4-Piperidinone, 3-hydroxy-, hydrochloride is significantly influenced by the phenomenon of keto-enol tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. masterorganicchemistry.com In the case of this piperidinone derivative, a dynamic equilibrium exists between the ketone (keto) form and its corresponding vinyl alcohol (enol) form. This interconversion, while often favoring the keto tautomer, is crucial as the enol form provides a distinct pathway for chemical reactions and derivatization. masterorganicchemistry.comrsc.org The presence of acid or base can catalyze this transformation. masterorganicchemistry.com

The structure of this compound contains a ketone at the C4 position and acidic protons on the adjacent carbons (C3 and C5). Under appropriate conditions, typically catalyzed by acid or base, a proton can be removed from one of these α-carbons, leading to the formation of an enolate intermediate, which is then protonated on the oxygen to yield the enol tautomer. The hydrochloride salt of the compound provides an inherently acidic medium, which can facilitate the enolization process.

The general mechanism for acid-catalyzed enolization begins with the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. youtube.comyoutube.com A weak base, such as water or another molecule of the piperidinone, can then deprotonate the α-carbon to form the enol. youtube.com

Two potential enol tautomers can be formed from this compound, as depicted in the equilibrium below:

Figure 1: Keto-Enol Tautomerism of 4-Piperidinone, 3-hydroxy-

(Image depicting the equilibrium between the keto form of 3-hydroxy-4-piperidinone and its two possible enol tautomers.)

(Image depicting the equilibrium between the keto form of 3-hydroxy-4-piperidinone and its two possible enol tautomers.)

The relative stability and concentration of each tautomer at equilibrium are governed by several factors. Generally, the keto form is thermodynamically more stable than the enol form due to the greater strength of the carbon-oxygen π-bond compared to the carbon-carbon π-bond. youtube.com However, structural features can shift this equilibrium. For Enol 1 , the presence of the adjacent hydroxyl group at the C3 position offers the potential for stabilization through the formation of an intramolecular hydrogen bond between the enol's hydroxyl group and the ketone's oxygen atom. masterorganicchemistry.comyoutube.com This type of hydrogen bonding is a known factor that can significantly increase the proportion of the enol form in equilibrium. masterorganicchemistry.com Furthermore, the resulting double bond in Enol 1 is more substituted than in Enol 2 , which generally leads to greater thermodynamic stability. youtube.com

The significance of enolization lies in the altered reactivity of the molecule. While the keto form reacts primarily at the electrophilic carbonyl carbon, the enol form behaves as a carbon-centered nucleophile. masterorganicchemistry.com The electron-rich C=C double bond of the enol can attack various electrophiles, enabling substitutions at the α-carbon position. This reactivity is fundamental to many derivatization strategies involving ketones. For instance, the enol intermediate is key in reactions such as α-halogenation, where the enol attacks a halogen molecule (e.g., Br₂), leading to the formation of an α-halo ketone. masterorganicchemistry.com This pathway allows for the selective introduction of functional groups adjacent to the carbonyl, a critical step in the synthesis of more complex molecules. The β-hydroxy carbonyl motif present in 3-hydroxy-4-piperidinone makes it a valuable scaffold for creating stereochemically complex structures, and the controlled formation of its enol or enolate is a key strategy in its synthetic applications. evitachem.com

The position of the keto-enol equilibrium is also highly dependent on the solvent. nih.govnih.gov Polar aprotic solvents may favor the keto form, whereas non-polar solvents can sometimes favor the enol, especially if intramolecular hydrogen bonding is possible. nih.gov Computational studies on related heterocyclic systems like 4-pyridone have shown that while the keto form predominates in condensed phases, the enol form can be significant in the gas phase, highlighting the delicate balance of forces that control the tautomeric equilibrium. wayne.eduresearchgate.net

Role As a Synthetic Intermediate and Building Block in Chemical Research

Precursor in Heterocyclic Compound Synthesis

The reactivity of the 4-piperidone (B1582916) core allows for its elaboration into various other heterocyclic systems. The ketone and the adjacent methylene (B1212753) groups are key reaction sites for condensation and cycloaddition reactions. For instance, derivatives of 4-piperidone can undergo reaction with thiourea (B124793) to yield fused pyrido[4,3-d]pyrimidines. rsc.org Further reaction of these products with phenacyl bromides can lead to the formation of more complex polycyclic systems, such as pyrido[4,3-d]thiazolo[3,2-a]pyrimidines. rsc.org

Another significant application is in 1,3-dipolar cycloaddition reactions. Research has shown that 3,5-bis(ylidene)-4-piperidones, which can be synthesized from 4-piperidone precursors, react with azomethine ylides (generated in situ from sarcosine (B1681465) and isatins) to produce complex dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines]. rsc.org These reactions highlight the utility of the piperidone scaffold in constructing intricate, spiro-fused heterocyclic architectures.

Synthon for Complex Molecular Architectures

As a synthon, 3-hydroxy-4-piperidinone hydrochloride offers chemists a pre-built cyclic framework that can be systematically modified and incorporated into larger, more complex molecular structures.

The functional groups of 3-hydroxy-4-piperidinone allow for the introduction of a wide variety of substituents onto the piperidine (B6355638) ring. The secondary amine can be readily N-alkylated or N-acylated, while the ketone at the C-4 position is a prime site for transformations such as reductive aminations and condensations.

One notable application is in the enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate (B1144303), which produces tertiary propargylamines with high stereocontrol. organic-chemistry.org Furthermore, the 3-hydroxy-4-piperidone core is central to the synthesis of chiral 4-amino-3-hydroxy piperidines. rsc.org These amino alcohol derivatives are crucial intermediates for various pharmaceutical targets, and their synthesis often relies on controlling the stereochemistry relative to the existing hydroxyl group. rsc.org

The unique structure of 4-piperidone derivatives makes them ideal starting points for building complex heterocyclic frameworks, including fused and spirocyclic systems, which are of significant interest in medicinal chemistry.

Research has demonstrated the synthesis of fused spiro piperidone-cyclopropane derivatives through the reaction of related 1-acylcyclopropanecarboxamides with electron-deficient alkenes. rsc.org The piperidone structure can also be a key component in the synthesis of spirocyclic drugs. For example, the core of the antipsychotic drug fluspirilene, a spiro-imidazolidinone piperidine, has been synthesized starting from a 1-benzyl piperidin-4-one precursor. nih.gov Additionally, as mentioned previously, the piperidone ring is integral to forming dispiro systems containing pyrrolidine (B122466) and indole (B1671886) rings through cycloaddition reactions. rsc.org

Beyond simple fused rings, the 3-hydroxy-4-piperidinone scaffold is a valuable building block for elaborate polycyclic and caged molecular structures. The hydrated form of 4-piperidone hydrochloride, 4,4-piperidinediol hydrochloride, serves as a key component in the synthesis of highly rigid, preorganized bis-bispidine tetraazamacrocycles. chemicalbook.com This modular synthesis allows for the incorporation of various functional groups into a complex macrocyclic framework. chemicalbook.com

In other research, novel building blocks derived from 4-pyridones, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] rsc.orgajchem-a.comoxazine-1,8-diones, have been developed. These molecules serve as precursors for constructing biologically important polycyclic pyridones through ring-opening transformations, leading to the formation of benzimidazole-fused systems. nih.gov

Intermediate in the Research Synthesis of Functionally Relevant Scaffolds

The 3-hydroxy-4-piperidinone moiety is a crucial intermediate in the laboratory-scale synthesis of various molecular scaffolds that are relevant to pharmaceutical research, particularly in the field of analgesics.

The 4-piperidone ring is the core structural component of fentanyl and its numerous potent analogs. dtic.milwikipedia.org Consequently, derivatives like 3-hydroxy-4-piperidinone hydrochloride are of significant interest as starting materials in research aimed at synthesizing and studying these compounds.

Scientific literature details the synthesis of specific fentanyl analogs where a 3-hydroxy group on the piperidine ring is a key feature. For example, a 3-methoxy-fentanyl analog was prepared using a traditional synthetic sequence starting from a 3-hydroxy-piperidine-4-one derivative. nih.gov The synthesis involved the methylation of the hydroxyl group, followed by a ketone-imine-amine-amide sequence to complete the construction of the target molecule. nih.gov The presence and stereochemistry of substituents at the 3-position of the piperidine ring, such as a hydroxyl or methoxy (B1213986) group, can significantly influence the analgesic potency of fentanyl analogs. nih.gov

The general synthetic pathway to fentanyl-type compounds often begins with a 4-piperidone derivative. nih.gov Key steps typically include the N-alkylation of the piperidine nitrogen, followed by a reductive amination of the C-4 ketone with aniline (B41778), and subsequent acylation of the resulting 4-anilino group. nih.govdtic.mil The 3-hydroxy group adds a layer of complexity and a potential point for further molecular modification in the research and development of new analogs. The study of hydroxylated metabolites of fentanyl also underscores the importance of this scaffold in toxicological and metabolic research. tandfonline.com

The table below outlines a generalized research pathway for synthesizing fentanyl analogs from a substituted 4-piperidone precursor.

| Step | Reaction Type | Description |

| 1 | N-Alkylation | The secondary amine of the piperidone ring is alkylated, often with a phenethyl group, to install a key structural component of fentanyl. nih.gov |

| 2 | Reductive Amination | The ketone at the C-4 position is reacted with aniline in the presence of a reducing agent to form a 4-anilinopiperidine intermediate. nih.govdtic.mil |

| 3 | Acylation | The secondary amine of the anilino group is acylated, typically with propionyl chloride or acetic anhydride (B1165640), to yield the final fentanyl analog. nih.govdtic.mil |

Synthesis of Curcumin (B1669340) Mimics and Related Conjugated Systems

The 4-piperidone core is a well-established scaffold for the synthesis of curcumin mimics, which are compounds designed to replicate the biological activities of curcumin while overcoming its limitations in stability and bioavailability. nih.govacs.org These mimics often feature a 3,5-bis(ylidene)-4-piperidone structure, created through a base- or acid-catalyzed Claisen-Schmidt condensation reaction between the piperidone and two equivalents of an aromatic aldehyde. nih.gov

The use of 4-Piperidinone, 3-hydroxy-, hydrochloride as the starting material introduces a hydroxyl group at the C-3 position of the central ring. This modification can influence the compound's stereochemistry, solubility, and biological activity. The synthesis typically involves the condensation of the α-protons adjacent to the keto group with various aldehydes to form α,β-unsaturated ketone systems, which are characteristic of curcuminoids. researchgate.netresearchgate.net Researchers have developed a variety of N-substituted 3,5-bis(arylidene)-4-piperidones with diverse pharmacological properties. nih.govrsc.org

The general synthetic scheme is presented below:

Figure 1: General reaction for the synthesis of 3,5-bis(arylidene) derivatives from 3-hydroxy-4-piperidinone and aromatic aldehydes (ArCHO).

Figure 1: General reaction for the synthesis of 3,5-bis(arylidene) derivatives from 3-hydroxy-4-piperidinone and aromatic aldehydes (ArCHO).Table 1: Examples of Synthesized Curcumin Mimics Based on the 4-Piperidone Scaffold

| Base Scaffold | Substituent (R) on Nitrogen | Aryl Group (Ar) | Resulting Compound Class |

|---|---|---|---|

| 4-Piperidone | H, Methyl, Acryloyl, etc. | Phenyl, Substituted Phenyl | 3,5-bis(arylidene)-4-piperidones |

| 4-Piperidone | Carboxamide derivatives | Substituted Phenyl | 1-Carboxamido-3,5-bis(arylidene)-4-piperidones |

This table showcases the versatility of the 4-piperidone core in generating a library of curcumin mimics through modifications at the nitrogen and condensation with various aldehydes. nih.govresearchgate.net

Intermediates for Chiral Hydroxyl Piperidines in Research

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. digitellinc.com Chiral hydroxylated piperidines, in particular, are crucial components of many bioactive molecules and natural products. nih.govnih.gov this compound serves as a key intermediate for the synthesis of these valuable chiral compounds.

The ketone at the C-4 position can undergo stereoselective reduction to yield a second hydroxyl group, leading to the formation of a 3,4-dihydroxypiperidine derivative. The relative stereochemistry of the two hydroxyl groups (cis or trans) can be controlled by the choice of reducing agent and reaction conditions. This transformation is critical for building a library of stereochemically diverse molecules for pharmacological screening. dtic.mil

Furthermore, the existing hydroxyl group at C-3 can direct subsequent reactions, allowing for the synthesis of complex, polysubstituted chiral piperidines. researchgate.net Various synthetic strategies have been developed to produce enantiomerically pure piperidine derivatives, including the use of chiral auxiliaries and asymmetric catalysis. rsc.org The 3-hydroxy-4-oxo-piperidine framework is an excellent starting point for these advanced synthetic routes. nih.gov

Table 2: Synthetic Pathways to Chiral Hydroxypiperidines

| Starting Material | Key Transformation | Product Class | Potential Application |

|---|---|---|---|

| N-protected 3-hydroxy-4-piperidinone | Stereoselective ketone reduction | Chiral 3,4-dihydroxypiperidines | Iminosugar mimics, Glycosidase inhibitors |

| 3-hydroxy-4-piperidinone derivative | Reductive amination of ketone | Chiral 4-amino-3-hydroxypiperidines | Pharmaceutical intermediates, Receptor ligands |

Precursors for Quaternary Ammonium (B1175870) Salts and Other Charged Species in Chemical Studies

Quaternary ammonium salts (QAS) are a class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups. mdpi.com They have a vast range of applications, including as antimicrobial agents, surfactants, and phase-transfer catalysts. nih.gov The secondary amine in the this compound ring can be readily converted into a quaternary ammonium salt.

The synthesis involves a two-step alkylation process known as the Menschutkin reaction. nih.gov First, the secondary amine is reacted with an alkyl halide to form a tertiary amine. A second reaction with another molecule of an alkyl halide then yields the final quaternary ammonium salt. mdpi.com The presence of the hydroxyl and ketone groups on the piperidine ring allows for the synthesis of multifunctional QAS, where these groups can be further modified to tune the compound's physical and chemical properties. researchgate.net

The general reaction is as follows:

N-Alkylation (Tertiary Amine Formation): Piperidine Derivative + R'-X → N-Alkyl-piperidine Derivative

Quaternization: N-Alkyl-piperidine Derivative + R''-X → N,N-Dialkyl-piperidinium Salt (QAS)

The choice of alkyl halides (R'-X and R''-X) allows for the introduction of a wide variety of substituents, leading to a diverse library of charged species for further study. googleapis.com

Applications in Catalyst or Ligand Synthesis Research

The structural features of this compound make it an attractive candidate for the development of novel ligands for catalysis. The piperidine scaffold is a common feature in many successful chiral ligands used in asymmetric synthesis. acs.org The nitrogen atom, the hydroxyl group, and the ketone oxygen can all act as potential coordination sites for metal ions.

By modifying the nitrogen atom with different functional groups (e.g., pyridyl, phosphino, or other coordinating moieties), 3-hydroxy-4-piperidinone can be converted into a range of bidentate or tridentate ligands. These ligands can then be complexed with transition metals like rhodium, palladium, or iridium to form catalysts for various organic transformations, including hydrogenations, cross-coupling reactions, and cyclopropanations. acs.orgrsc.org The inherent chirality that can be established at the C-3 and C-4 positions is particularly valuable for developing catalysts for enantioselective synthesis. For example, bis(3-hydroxy-4-pyridinone) ligands have been synthesized and used as chelating agents. mdpi.com

Spectroscopic and Structural Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-hydroxy-4-piperidinone hydrochloride, ¹H and ¹³C NMR provide definitive evidence for the connectivity of atoms, while more advanced techniques can reveal its three-dimensional structure.

The ¹H-NMR spectrum of 3-hydroxy-4-piperidinone hydrochloride is expected to show distinct signals for each unique proton in the molecule. The presence of the hydrochloride salt means the amine is protonated (-NH2+-), and rapid proton exchange with the solvent (often D₂O or DMSO-d₆) can sometimes broaden or obscure the N-H and O-H proton signals.

The protons on the piperidinone ring would appear as a series of multiplets. The proton at C3, being attached to the same carbon as the hydroxyl group, would be shifted downfield. The protons at C2, C5, and C6 would exhibit complex splitting patterns due to coupling with their neighbors.

The ¹³C-NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon (C4) is the most deshielded, appearing significantly downfield (typically >200 ppm). The carbon bearing the hydroxyl group (C3) would also be shifted downfield compared to the other ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Hydroxy-4-piperidinone (Note: These are estimated values based on typical shifts for similar structures. Actual values may vary depending on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~3.0 - 3.5 (m) | ~50 - 55 |

| C3 | ~4.0 - 4.5 (m) | ~70 - 75 |

| C4 (C=O) | - | ~205 - 210 |

| C5 | ~2.8 - 3.3 (m) | ~45 - 50 |

| C6 | ~3.0 - 3.5 (m) | ~50 - 55 |

The 3-hydroxy-4-piperidinone molecule contains a stereocenter at the C3 position. If the synthesis is not stereospecific, a racemic mixture of (R)- and (S)-enantiomers will be produced. While standard NMR cannot distinguish between enantiomers, it is crucial for determining the relative stereochemistry in substituted derivatives.

For the parent compound, the key stereochemical feature is the relative orientation of the hydroxyl group. This can be investigated using Nuclear Overhauser Effect (NOE) experiments. An NOE correlation between the proton at C3 and a proton on one side of the ring would indicate their spatial proximity, helping to define the molecule's relative configuration. Furthermore, the magnitude of proton-proton coupling constants (³JHH) between adjacent protons (e.g., H2-H3) can provide information about the dihedral angle between them, which is related to the stereochemistry.

Piperidine (B6355638) rings typically adopt a stable chair conformation to minimize steric and torsional strain. In 3-hydroxy-4-piperidinone, the ring is expected to exist predominantly in a chair form. The orientation of the hydroxyl group (axial or equatorial) is a key conformational question.

NMR spectroscopy is the primary tool for investigating this in solution. The analysis of proton-proton coupling constants (³JHH) is particularly informative. For instance, a large coupling constant (typically 10-13 Hz) between two adjacent protons indicates a diaxial relationship, while smaller couplings (2-5 Hz) are observed for axial-equatorial or diequatorial relationships. By carefully analyzing the coupling patterns of the ring protons, particularly H3, one can deduce whether the hydroxyl group prefers to occupy an axial or equatorial position in the dominant chair conformation. The nature of the substituent on the ring nitrogen can significantly influence the ring's conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 3-hydroxy-4-piperidinone hydrochloride, the IR spectrum would display characteristic absorption bands confirming its key structural features.

The most prominent bands would include a broad absorption for the O-H stretch of the hydroxyl group, typically in the range of 3200-3600 cm⁻¹. The presence of the ammonium (B1175870) salt (-NH₂⁺-) would give rise to N-H stretching bands, often seen as a broad series of absorptions from 2400-3200 cm⁻¹. The sharp, strong absorption of the ketone carbonyl (C=O) group is expected around 1715-1730 cm⁻¹. Other significant peaks include C-H stretching just below 3000 cm⁻¹ and C-N stretching vibrations.

Table 2: Characteristic IR Absorption Bands for 3-Hydroxy-4-piperidinone Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Strong, Broad |

| N-H₂⁺ | Stretch | 2400 - 3200 | Strong, Broad |

| C-H | Stretch | 2850 - 3000 | Medium |

| C=O | Stretch | 1715 - 1730 | Strong, Sharp |

| C-N | Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For 3-hydroxy-4-piperidinone hydrochloride, analysis would typically be performed on the free base (C₅H₉NO₂, molecular weight 115.13 g/mol ). In electron ionization (EI) mass spectrometry, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 115. Subsequent fragmentation could occur through characteristic pathways for ketones and alcohols, such as the loss of a water molecule (H₂O) to give a peak at m/z = 97, or the loss of a carbonyl group (CO) leading to a fragment at m/z = 87. Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for piperidones.

Table 3: Predicted Mass Spectrometry Fragments for 3-Hydroxy-4-piperidone (Free Base)

| m/z Value | Predicted Fragment | Description |

|---|---|---|

| 115 | [C₅H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 97 | [M - H₂O]⁺ | Loss of water |

| 87 | [M - CO]⁺ | Loss of carbonyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is most useful for molecules containing chromophores, such as conjugated systems or carbonyl groups. The primary chromophore in 3-hydroxy-4-piperidinone is the isolated carbonyl group. It is expected to exhibit a weak absorption band corresponding to the n→π* electronic transition.

For the related compound 4-piperidone (B1582916) hydrochloride hydrate (B1144303), a maximum absorption (λmax) is observed at 262 nm. caymanchem.com The introduction of a non-conjugated hydroxyl group at the C3 position is not expected to significantly alter the position of this absorption band. A slight hypsochromic (blue) shift of a few nanometers might be observed due to the inductive effect of the hydroxyl group.

X-ray Crystallography for Solid-State Structure Determinationnih.govnih.gov

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov For piperidinone derivatives, this technique provides precise information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. iucr.org

In the context of substituted 4-piperidinones, single-crystal X-ray diffraction studies consistently reveal that the six-membered piperidine ring typically adopts a stable chair conformation. nih.goviucr.org This conformation minimizes steric strain and is a key feature of the compound's solid-state structure. The substituents on the ring, including the hydroxyl group at the 3-position, will occupy specific axial or equatorial positions, which are definitively determined by crystallographic analysis.

Furthermore, X-ray crystallography elucidates the pattern of intermolecular interactions, such as hydrogen bonding, which governs how the molecules pack in the crystal lattice. nih.govmdpi.com For 3-hydroxy-4-piperidinone hydrochloride, the hydroxyl group and the protonated amine are capable of forming strong hydrogen bonds, which would significantly influence its crystalline structure and physical properties. Studies on similar structures have detailed how molecules are linked by interactions like O—H⋯O and C—H⋯O hydrogen bonds, often forming complex networks such as double ribbons. nih.gov This detailed structural information is vital for understanding the compound's behavior and for structure-based drug design. nih.gov

Chromatographic Methods in Synthesis Monitoring and Purity Assessment

Chromatographic techniques are fundamental for monitoring the progress of chemical reactions and for evaluating the purity of the synthesized "4-Piperidinone, 3-hydroxy-, hydrochloride".

Thin Layer Chromatography (TLC)thieme.deresearchgate.net

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of organic syntheses. libretexts.orgnih.gov In the synthesis of 4-piperidinone derivatives, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. libretexts.org The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both) on the same plate, one can clearly visualize the progress of the reaction. libretexts.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

Visualization of the separated spots on the TLC plate is often achieved by exposure to ultraviolet (UV) light if the compounds are UV-active, or by staining with a derivatization reagent that reacts with the compounds to produce colored spots. nih.govlabinsights.nl Common stains include potassium permanganate (B83412) or ninhydrin (B49086) for amines.

| Parameter | Description |

| Stationary Phase | Typically silica gel coated on a glass or aluminum plate. |

| Mobile Phase | A solvent or mixture of solvents (e.g., ethyl acetate (B1210297)/hexanes) chosen to achieve good separation of reactants and products. |

| Application | Monitoring reaction progress by observing the disappearance of starting materials and the appearance of products. thieme.delibretexts.org |